

1H NMR Characterization Guide: 1-Phenoxyadamantane

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Compound of Interest

Compound Name: 1-Phenoxyadamantane

CAS No.: 38614-05-0

Cat. No.: B14670457

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Executive Summary & Structural Logic

1-Phenoxyadamantane (1-adamantyl phenyl ether) represents a sterically bulky, lipophilic ether scaffold often used to modulate solubility in drug design (e.g., 11 β -HSD1 inhibitors).[1][2]

In NMR analysis, the primary challenge is not just assignment, but distinguishing the O-alkylated product from the thermodynamically favored C-alkylated byproduct (4-(1-adamantyl)phenol).[1][2] This guide establishes the spectral fingerprints required to validate the ether linkage.

Structural Assignment Strategy

The molecule consists of two distinct magnetic domains:

- The Adamantyl Cage (Aliphatic): A rigid, symmetric core.[1] The oxygen substituent at C1 breaks the symmetry of adamantane (), splitting the 15 cage protons into three distinct environments (

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- The Phenyl Ring (Aromatic): An electron-rich system.^{[1][2]} The ether oxygen donates electron density, shielding the ortho and para protons relative to benzene.

Comparative Chemical Shift Analysis

The following table contrasts the target molecule with its precursors and its most common regioisomer.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

Proton Environment	1-Phenoxyadamantane (Target)	1-Bromoadamantane (Precursor)	1-Adamantanol (Hydrolysis Impurity)	2-Phenoxyadamantane (Regioisomer)
Solvent	CDCl ₃	CDCl ₃	CDCl ₃	CDCl ₃
Aromatic (Ortho)	6.95 – 7.05 ppm (m, 2H)	—	—	6.93 ppm (d)
Aromatic (Meta)	7.25 – 7.30 ppm (m, 2H)	—	—	7.25 ppm (t)
Aromatic (Para)	6.95 – 7.05 ppm (m, 1H)	—	—	6.89 ppm (t)
Adamantyl C2-H (to X)	1.90 – 1.95 ppm (br s, 6H)	2.37 ppm (s, 6H)	1.72 ppm (d, 6H)	4.40 ppm (s, 1H, H-2)*
Adamantyl C3-H (to X)	2.15 – 2.20 ppm (br s, 3H)	2.10 ppm (br s, 3H)	2.14 ppm (br s, 3H)	2.15–2.19 ppm (m)
Adamantyl C4-H (to X)	1.60 – 1.70 ppm (m, 6H)	1.73 ppm (m, 6H)	1.61 ppm (m, 6H)	1.60–1.90 ppm (m)

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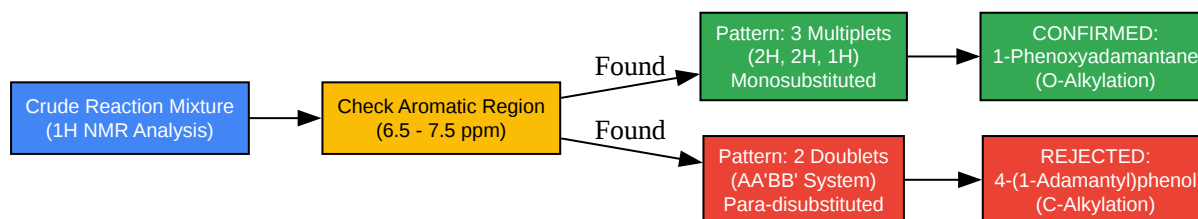
*Critical QC Note: The presence of a signal at 4.40 ppm is diagnostic of the 2-phenoxy isomer. **1-Phenoxyadamantane** has no protons on the carbon attached to oxygen (quaternary C1), so this region must be clear.^[1]*

Distinguishing O-Alkylation vs. C-Alkylation

A common failure mode in synthesis (Friedel-Crafts conditions) is the formation of 4-(1-adamantyl)phenol instead of the ether.[1][2]

The Diagnostic Fingerprint

- Target (Ether): Shows a monosubstituted benzene pattern (3 peaks: ortho, meta, para integration 2:2:1).[1]
- Impurity (C-Alkyl): Shows a para-disubstituted benzene pattern (AA'BB' system, 2 doublets, integration 2:2).[1]



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Figure 1: Decision logic for validating regioselectivity in adamantylation reactions.

Experimental Protocol: High-Resolution Acquisition

To resolve the adamantyl cage coupling often obscured in standard scans, use the following acquisition parameters.

Sample Preparation:

- Dissolve 15 mg of product in 0.6 mL CDCl_3 .
- Filter through a cotton plug to remove inorganic salts (AgBr/KBr) which cause line broadening.[1][2][3]

Instrument Parameters (400 MHz+):

- Pulse Sequence:zg30 (30° pulse angle) to prevent T1 saturation of the rigid adamantyl protons.
- Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. The adamantyl protons have long relaxation times due to the cage rigidity; insufficient delay causes integration errors between aromatic (fast relaxing) and aliphatic (slow relaxing) signals.[1]
- Number of Scans (NS): 16 (sufficient for >95% purity).
- Spectral Width: -1 to 12 ppm.[1]

References

- Sigma-Aldrich.NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1]
[2][Link](#)
- ChemicalBook.1-Bromoadamantane NMR Spectrum Data.[Link](#)
- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS).[1][2] (General reference for Phenol/Adamantane shifts).
- ResearchGate.Comparison of 1H NMR experimental data for 1 and 2 (Phenoxyadamantane Isomers).[Link](#)

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- 2. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]
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